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molecular formula C18H23N3O2 B587111 4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine CAS No. 1246815-17-7

4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine

Cat. No. B587111
M. Wt: 313.401
InChI Key: IFIVKZYOBGPWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346791B2

Procedure details

The nitro group in 11 (250.8 mg, 0.73 mmol) was reduced in the presence of 10% Pd/C (46.8 mg, 5% mole ratio) and hydrazine monohydrate (365.4 mg, 7.3 mmol) in EtOH (10 mL) at reflux. Once the starting material was fully consumed (about 3.5 h), the reaction mixture was filtered through a Celite pad and concentrated to afford 12 as white amorphous solid (226.5 mg, 99%), which was used directly for the next step without any purification: 1H NMR (400 MHz, CDCl3, δH) 7.07-6.81 (m, 6H), 6.72-6.63 (m, 2H), 5.13 (s, 2H), 3.49 (d, J=1.3 Hz, 3H), 3.46-3.34 (m, 2H), 3.22 (qd, J=7.1, 3.1 Hz, 8H); 13C NMR (100 MHz, CDCl3, δC) 151.53, 146.97, 144.63, 140.64, 119.05, 118.30, 117.51, 116.43, 95.36, 56.10, 51.45, 50.93. MALDI-MS: 314.2 (M+H+), 336.2 (M+Na+).
Name
Quantity
250.8 mg
Type
reactant
Reaction Step One
Quantity
365.4 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
46.8 mg
Type
catalyst
Reaction Step Four
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][N:14]([C:17]3[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][CH:18]=3)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1.O.NN>CCO.[Pd]>[CH3:1][O:2][CH2:3][O:4][C:5]1[CH:6]=[CH:7][C:8]([N:11]2[CH2:12][CH2:13][N:14]([C:17]3[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=3)[CH2:15][CH2:16]2)=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
250.8 mg
Type
reactant
Smiles
COCOC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
365.4 mg
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Four
Name
Quantity
46.8 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
Once the starting material was fully consumed (about 3.5 h)
Duration
3.5 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COCOC1=CC=C(C=C1)N1CCN(CC1)C1=CC=C(N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 226.5 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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